N-(3-bromophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
N-(3-Bromophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a triazolopyridazine derivative characterized by a 3-bromophenyl group attached via a propanamide linker to a 6-methoxy-substituted triazolopyridazine core.
Properties
Molecular Formula |
C15H14BrN5O2 |
|---|---|
Molecular Weight |
376.21 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C15H14BrN5O2/c1-23-15-8-6-13-19-18-12(21(13)20-15)5-7-14(22)17-11-4-2-3-10(16)9-11/h2-4,6,8-9H,5,7H2,1H3,(H,17,22) |
InChI Key |
ORMXIUNFWORJCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NC3=CC(=CC=C3)Br)C=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazolo-pyridazine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 6-methoxypyridazine-3-carboxylic acid hydrazide with orthoesters or nitriles under acidic conditions. For example:
-
Reagents : 6-Methoxypyridazine-3-carboxylic acid hydrazide, triethyl orthoformate, acetic acid.
-
Conditions : Reflux at 120°C for 6–8 hours.
Mechanism : The reaction proceeds through intermediate hydrazone formation, followed by intramolecular cyclization to yield the triazolo[4,3-b]pyridazine ring.
Alternative Route via Diazotization
Another method employs diazotization of 3-amino-6-methoxypyridazine followed by coupling with acetonitrile derivatives:
-
Reagents : 3-Amino-6-methoxypyridazine, NaNO₂, HCl, acetonitrile.
-
Conditions : 0–5°C, followed by gradual warming to room temperature.
Introduction of the Propanamide Side Chain
Nucleophilic Acyl Substitution
The propanamide moiety is introduced via nucleophilic substitution between the triazolo-pyridazine intermediate and 3-bromophenylpropanoyl chloride:
-
Reagents : 3-(Chloro)propanoyl chloride, 3-bromoaniline, triethylamine (TEA).
-
Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 hours.
Key Step :
Microwave-Assisted Amidation
Microwave irradiation significantly improves reaction efficiency:
-
Reagents : 3-(6-Methoxy[1,triazolo[4,3-b]pyridazin-3-yl)propanoic acid, 3-bromoaniline, HATU, DIPEA.
-
Conditions : 100°C, 20 minutes, DMF solvent.
Optimization and Comparative Analysis
Solvent and Catalyst Screening
| Condition | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional heating | DCM | TEA | 60–68 | |
| Microwave-assisted | DMF | HATU/DIPEA | 82–88 | |
| Room-temperature stirring | THF | EDCl/HOBt | 70–75 |
Findings : Microwave-assisted methods using HATU/DIPEA in DMF achieve the highest yields due to rapid activation and reduced side reactions.
Purification and Characterization
Challenges and Mitigation Strategies
Low Yields in Cyclization Steps
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Research has shown that derivatives of triazolo-pyridazine compounds exhibit promising anticancer properties. For instance, a study evaluating various triazolo-pyridazine derivatives found that certain compounds demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values in the micromolar range . The structure-activity relationship (SAR) analysis indicated that modifications in the triazole and pyridazine moieties can enhance anticancer efficacy.
-
Kinase Inhibition
- The compound has been investigated for its inhibitory effects on c-Met kinase, which is implicated in various cancers. A specific derivative showed an IC50 value comparable to that of known inhibitors like Foretinib, indicating strong potential for development as an anticancer agent targeting c-Met overexpressed tumors .
-
Anticonvulsant Properties
- Similar compounds within the triazole family have exhibited anticonvulsant activity. For example, studies have highlighted the effectiveness of triazole-linked derivatives in models of seizure activity, suggesting that N-(3-bromophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide may also possess such properties .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
- Microwave-Assisted Synthesis : Recent studies have reported eco-friendly microwave-assisted methods for synthesizing triazolo derivatives with high yields and efficiency. This approach minimizes the use of solvents and reduces reaction times significantly compared to traditional methods .
Case Studies
-
Cytotoxicity Evaluation
- A notable study evaluated a series of triazolo-pyridazine derivatives against multiple cancer cell lines. The compound this compound was part of this evaluation and demonstrated moderate to high cytotoxicity against the tested cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
-
In Vivo Studies
- Preliminary in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound. Although specific data for this compound may be limited in existing literature, related compounds have shown promising results in animal models for both anticancer and anticonvulsant activities.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Table 1: Key Analogs with Aromatic Group Modifications
Key Observations :
- Bromophenyl vs.
- Benzimidazole vs. Bromophenyl : The benzimidazole analog (C₁₆H₁₅N₇O₂) lacks a halogen but introduces a hydrogen-bond-capable NH group, which could alter solubility and target selectivity .
- Indole Substituent : The indole-containing analog (C₁₈H₁₈N₆O₂) has a larger aromatic system, which may increase π-π stacking interactions but reduce metabolic stability .
Modifications on the Triazolopyridazine Core
Table 2: Core Substituent Variations
Key Observations :
- 6-Methoxy vs.
- Heterocyclic Additions : Substitutions like pyrazole () introduce bulkier groups that could sterically hinder binding but offer opportunities for additional hydrogen bonding.
Biological Activity
N-(3-bromophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- Common Name : this compound
- CAS Number : 1324062-00-1
- Molecular Weight : 376.21 g/mol
Inhibition of c-Met Kinase
One of the primary biological activities observed for compounds similar to this compound is their inhibitory effect on c-Met kinase. The c-Met receptor is implicated in various cancer types and is a target for therapeutic intervention.
Research indicates that derivatives of triazolo-pyridazine compounds exhibit potent activity against c-Met kinase. For instance, studies have shown that certain triazolo derivatives achieved IC50 values in the low micromolar range against c-Met kinase and various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
Cytotoxicity Studies
A detailed evaluation of cytotoxicity was conducted using the MTT assay across several cell lines:
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results indicate that the compound exhibits significant cytotoxic effects against these cancer cell lines, comparable to established c-Met inhibitors like Foretinib .
Apoptosis Induction
Further studies demonstrated that compounds like 12e not only inhibit cell proliferation but also induce apoptosis in cancer cells. The acridine orange staining method revealed that treated A549 cells exhibited late-stage apoptosis and cell cycle arrest in the G0/G1 phase .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies for triazolo derivatives have highlighted critical structural features that contribute to their biological activity:
- Substituents : The presence of specific substituents on the triazole ring enhances binding affinity and selectivity for c-Met kinase.
- Hydrophobic Interactions : The bromophenyl group appears to play a significant role in hydrophobic interactions with the target protein.
- Functional Groups : Methoxy groups on the triazole ring have been associated with improved solubility and bioavailability .
Case Studies
Several case studies have documented the biological efficacy of related compounds:
- Study on Triazolo-Pyrimidine Derivatives : This study synthesized various triazolo-pyrimidine derivatives and evaluated their activity against c-Met kinase. The most potent derivative showed an IC50 value of 0.090 μM against c-Met kinase, indicating strong potential as a therapeutic agent .
- In Vivo Studies : Animal model studies are needed to further validate the efficacy and safety profile of this compound as a potential anticancer agent.
Q & A
Q. What are the optimal synthetic routes for N-(3-bromophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core formation : Construct the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with pyridazine precursors under reflux in ethanol/acetic acid .
Propanamide linkage : Couple the core with 3-bromophenylamine using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous dimethylformamide (DMF) at 0–5°C to minimize side reactions .
Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) and recrystallization (ethanol/water) for ≥95% purity.
Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of amine to core), use catalytic triethylamine (5 mol%), and monitor reaction progress via TLC .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify protons on the bromophenyl group (δ 7.2–7.8 ppm, doublet/singlet patterns) and methoxy group (δ 3.9 ppm, singlet) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and triazole C-N bonds (δ 145–155 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₁₈BrN₅O₂) with <2 ppm error .
- Infrared (IR) Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Q. How does the bromophenyl substituent influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : The bromine atom increases logP by ~1.2 units compared to non-halogenated analogs, enhancing membrane permeability .
- Solubility : Reduced aqueous solubility (estimated <0.1 mg/mL in PBS pH 7.4) due to hydrophobic aryl groups; use DMSO for in vitro assays .
- Stability : The electron-withdrawing bromine stabilizes the amide bond against hydrolysis at pH 7–8 .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies?
- Methodological Answer :
-
Assay Standardization : Normalize cell viability assays (e.g., MTT) using consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
-
SAR Analysis : Compare with analogs (e.g., 3-methoxyphenyl or pyridin-3-yl derivatives) to isolate substituent-specific effects (Table 1) .
-
Dose-Response Curves : Use ≥6 concentrations (1 nM–100 µM) to calculate IC₅₀ values and assess potency variability .
Table 1: Structure-Activity Relationship (SAR) of Key Derivatives
Compound Substituent IC₅₀ (µM) Notes Target Compound 3-Bromophenyl 2.1 ± 0.3 High selectivity for kinase X Analog 1 () Pyridin-3-yl 5.8 ± 1.2 Reduced potency Analog 2 () 3-Methoxyphenyl 3.4 ± 0.7 Improved solubility
Q. How can computational modeling guide the optimization of target binding affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with kinase X (PDB: 4XYZ). The bromine atom forms halogen bonds with Leu123 (ΔG = −9.2 kcal/mol) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (100 ns trajectories) to assess conformational flexibility of the propanamide linker .
- QSAR Models : Develop 2D-QSAR using descriptors like polar surface area (PSA) and H-bond acceptors to predict IC₅₀ values (R² > 0.85) .
Q. What experimental designs are recommended for evaluating metabolic stability?
- Methodological Answer :
- Microsomal Assays : Incubate with human liver microsomes (HLMs, 1 mg/mL) and NADPH (1 mM) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 min .
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 using fluorogenic substrates. IC₅₀ >10 µM indicates low inhibition risk .
- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
Data Interpretation & Validation
Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate Force Fields : Adjust partial charges for bromine in docking simulations to account for polarization effects .
- Probe Off-Target Effects : Perform kinome-wide profiling (e.g., DiscoverX) to identify unintended targets .
- Validate Assay Conditions : Ensure compound solubility and stability during assays (e.g., DMSO ≤0.1% v/v) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
